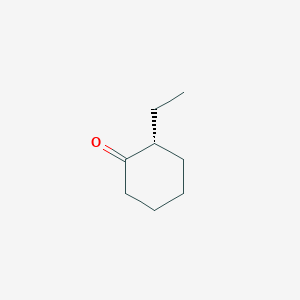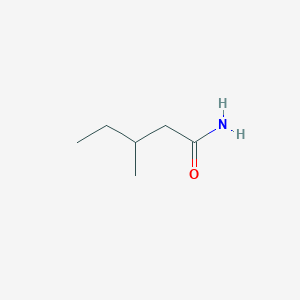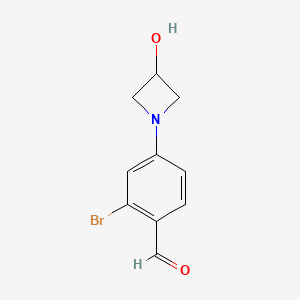
2-Bromo-4-(3-hydroxyazetidin-1-yl)benzaldehyde
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Bromo-4-(3-hydroxyazetidin-1-yl)benzaldehyde is an organic compound with the molecular formula C10H10BrNO2 It is a derivative of benzaldehyde, featuring a bromine atom at the 2-position and a 3-hydroxyazetidin-1-yl group at the 4-position
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-4-(3-hydroxyazetidin-1-yl)benzaldehyde typically involves the bromination of 4-(3-hydroxyazetidin-1-yl)benzaldehyde. The reaction is carried out under controlled conditions to ensure selective bromination at the 2-position. Common reagents used in this process include bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent such as dichloromethane. The reaction is usually conducted at room temperature or slightly elevated temperatures to achieve optimal yields .
Industrial Production Methods
This includes optimizing reaction conditions, using continuous flow reactors, and employing efficient purification techniques to ensure high purity and yield of the final product .
化学反応の分析
Types of Reactions
2-Bromo-4-(3-hydroxyazetidin-1-yl)benzaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium at room temperature.
Reduction: Sodium borohydride in methanol at room temperature.
Substitution: Sodium azide in dimethylformamide (DMF) at elevated temperatures.
Major Products Formed
Oxidation: 2-Bromo-4-(3-hydroxyazetidin-1-yl)benzoic acid.
Reduction: 2-Bromo-4-(3-hydroxyazetidin-1-yl)benzyl alcohol.
Substitution: 2-Azido-4-(3-hydroxyazetidin-1-yl)benzaldehyde.
科学的研究の応用
作用機序
The mechanism of action of 2-Bromo-4-(3-hydroxyazetidin-1-yl)benzaldehyde is not fully understood. its effects are likely mediated through interactions with specific molecular targets and pathways. The presence of the bromine atom and the azetidinyl group may influence its binding affinity and specificity towards certain enzymes or receptors. Further research is needed to elucidate the exact molecular mechanisms involved .
類似化合物との比較
Similar Compounds
- 4-Bromo-2-(3-hydroxyazetidin-1-yl)benzaldehyde
- 2-Bromo-4-(3-hydroxyazetidin-1-yl)benzonitrile
- 2-Bromo-4-(3-hydroxyazetidin-1-yl)benzoic acid
Uniqueness
2-Bromo-4-(3-hydroxyazetidin-1-yl)benzaldehyde is unique due to the specific positioning of the bromine atom and the azetidinyl group on the benzaldehyde ring. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications .
特性
分子式 |
C10H10BrNO2 |
|---|---|
分子量 |
256.10 g/mol |
IUPAC名 |
2-bromo-4-(3-hydroxyazetidin-1-yl)benzaldehyde |
InChI |
InChI=1S/C10H10BrNO2/c11-10-3-8(2-1-7(10)6-13)12-4-9(14)5-12/h1-3,6,9,14H,4-5H2 |
InChIキー |
BTRNZKFKKOTCDW-UHFFFAOYSA-N |
正規SMILES |
C1C(CN1C2=CC(=C(C=C2)C=O)Br)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



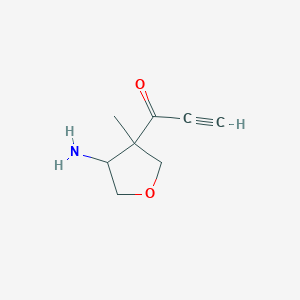
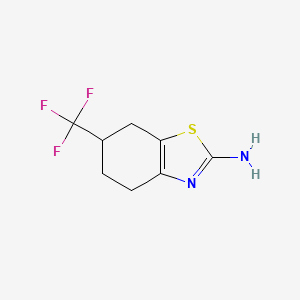
![Ethyl 5-[(thiophen-2-yl)methyl]-1,3,4-thiadiazole-2-carboxylate](/img/structure/B13186624.png)
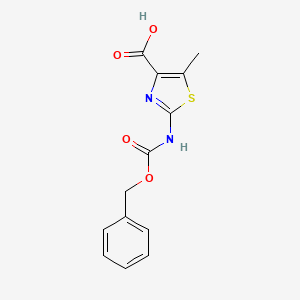
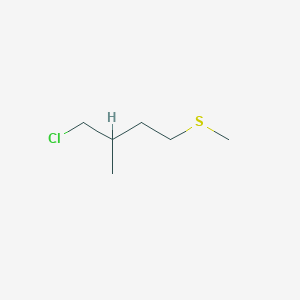
![1-[2-Amino-1-(1-propyl-1H-pyrazol-5-yl)ethyl]cyclopentane-1-carboxylic acid](/img/structure/B13186632.png)
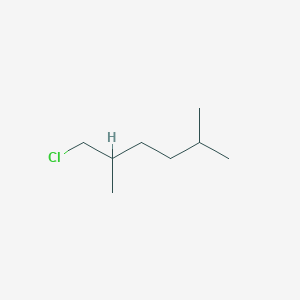

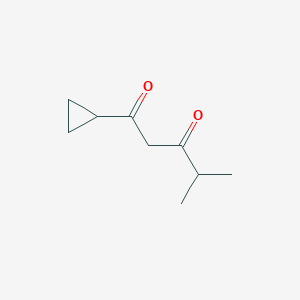
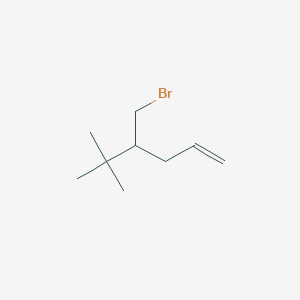
![4-propoxy-1H-pyrazolo[3,4-d]pyrimidin-6-amine](/img/structure/B13186661.png)
